5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile
Description
5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile is a complex organic compound with a unique structure that combines a benzoyl group, a mercapto group, and a nicotinonitrile moiety
Properties
IUPAC Name |
5-(2-hydroxy-5-methylbenzoyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c1-8-2-3-12(17)11(4-8)13(18)10-5-9(6-15)14(19)16-7-10/h2-5,7,17H,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOLLBFFESOTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CNC(=S)C(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 2-mercaptonicotinonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzoyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile involves its interaction with specific molecular targets. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the benzoyl and nicotinonitrile moieties can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylbenzaldehyde: A precursor in the synthesis of 5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile.
2-Mercaptonicotinonitrile: Another precursor used in the synthesis.
5-Methylsalicylaldehyde: Structurally similar due to the presence of a hydroxyl and methyl group on the benzene ring.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a mercapto group and a nicotinonitrile moiety allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile (CAS No. 1431948-08-1) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C13H10N2O2S
Molecular Weight: 250.30 g/mol
CAS Number: 1431948-08-1
The compound features a mercapto group and a nitrile functional group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the mercapto group suggests potential antioxidant properties, while the nitrile group may play a role in enzyme inhibition.
Biological Activities
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Antioxidant Activity
- The compound has shown promising antioxidant properties, which may help in mitigating oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor.
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Anticancer Potential
- Preliminary studies indicate that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.
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Antimicrobial Properties
- Research has suggested that this compound possesses antimicrobial activity against various pathogens. Its effectiveness against specific bacterial strains highlights its potential as a therapeutic agent in infectious diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests a potential role for this compound in cancer therapeutics.
Case Study: Antioxidant Efficacy
A study published in Free Radical Biology and Medicine investigated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The findings indicated that it effectively scavenged free radicals, supporting its use as an antioxidant agent in pharmaceutical formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
